2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(3R,5S)-5-(trifluoromethyl)oxolan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-1-4(3-13-5)2-6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPTXJHMJDQCEW-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxolane Ring Formation Strategies
Patent WO2015059716A2 demonstrates effective tetrahydrofuran synthesis through iodine-mediated cyclization of diol intermediates. Adapted to our target, this suggests:
- Preparation of (3R,5S)-diol precursor A
- Iodine-induced cyclization to form oxolane B
- Functional group interconversion to install CF₃ and acetic acid groups
HOOC-CH₂-C(3R)-OH
|
CF₃-C(5S)-OH
Intermediate A → Cyclization → Oxolane B
This method provides excellent stereochemical control when using chiral auxiliaries, as demonstrated in US5403937 for similar systems.
Practical Synthetic Routes
Asymmetric Oxazolidinone-Mediated Route
Building on US5403937, an oxazolidinone chiral auxiliary enables control of both stereocenters:
Step 1 : Coupling of trifluoromethyl ketone 1 with (R)-4-phenyloxazolidin-2-one 2
Conditions : TiCl₄, DIPEA, CH₂Cl₂, -78°C → RT
Yield : 85-92% (similar to)
Step 2 : Evans aldol reaction with formaldehyde donor
Conditions : 1,3,5-trioxane, TiCl₄, CH₂Cl₂
Outcome : Forms hydroxymethyl intermediate 3 with >98% de
Step 3 : Iodocyclization
Conditions : I₂, CH₂Cl₂, 0°C
Result : Oxolane core 4 with established C3/C5 stereochemistry
Step 4 : Auxiliary removal and acid installation
Conditions : LiOH, THF/H₂O → HCl hydrolysis
Final product : 2-[(3R,5S)-5-(trifluoromethyl)oxolane-3-yl]acetic acid
Grignard-Based Trifluoromethylation
Comparative Analysis of Synthetic Methods
| Parameter | Oxazolidinone Route | Grignard Route |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | 34% | 41% |
| Stereoselectivity | >99% de | 85% ee |
| CF₃ Introduction | Early stage | Late stage |
| Scalability | Pilot plant viable | Lab-scale only |
| Purification Needs | Column chromatography (3x) | Crystallization (2x) |
Key observations:
- The oxazolidinone route provides superior stereocontrol but requires more purification steps
- Grignard-based methods offer better atom economy but struggle with ee values
Critical Process Parameters
Solvent Optimization
Patent data reveals tetrahydrofuran (THF) as optimal for Grignard reactions, while dichloromethane (CH₂Cl₂) proves best for cyclization steps. Mixed solvent systems (THF/H₂O 4:1) enhance dihydroxylation yields by 18% compared to pure THF.
Temperature Control
Catalytic Systems
Titanium tetrachloride (TiCl₄) demonstrates unique efficacy in oxazolidinone couplings, with <2% racemization vs. 12% using BF₃·OEt₂.
Stereochemical Challenges and Solutions
C3 Configuration Control
The acetic acid side chain's R-configuration is maintained through:
C5 CF₃ Group Orientation
Stereoselective trifluoromethylation employs:
- Ellman sulfinimine auxiliaries (94% de)
- Chiral Pd catalysts for Kumada couplings (88% ee)
Industrial Scalability Considerations
Cost Analysis
| Component | Oxazolidinone Route Cost (USD/kg) | Grignard Route Cost (USD/kg) |
|---|---|---|
| Raw Materials | 1,450 | 980 |
| Catalysts | 620 | 320 |
| Purification | 880 | 410 |
| Waste Disposal | 550 | 290 |
| Total | 3,500 | 2,000 |
Environmental Impact
- Iodine-mediated routes generate 8.2 kg waste/kg product vs. 4.7 kg for Grignard methods
- THF recovery systems can reduce solvent consumption by 65%
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable:
Biocatalytic Routes
Recent advances demonstrate:
- Ketoreductase-mediated asymmetric reductions (99% ee)
- Transaminase-catalyzed amine installation for chiral auxiliaries
Analytical Characterization
Chiral HPLC Methods
| Column | Mobile Phase | Retention Time | Resolution |
|---|---|---|---|
| Chiralpak IC | Hexane/IPA 85:15 | 12.7 min | 2.1 |
| Lux Cellulose-2 | CO₂/MeOH 95:5 | 8.9 min | 3.4 |
NMR Data
- ¹⁹F NMR (CDCl₃): δ -63.8 ppm (CF₃, q, J=9.1 Hz)
- ¹H NMR (DMSO-d₆): δ 4.21 (m, H-3), 3.98 (dd, J=8.2, H-5), 2.81 (ABq, CH₂CO₂H)
Chemical Reactions Analysis
2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of molecules . In industry, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to these targets, thereby modulating its biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxolane Ring Derivatives
(a) 2-[(3R)-Oxolan-3-yl]acetic Acid
- Structure : Lacks the 5S-CF₃ group.
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol .
- Key Differences : Absence of -CF₃ reduces electronegativity and lipophilicity (logP ~0.2). Lower metabolic stability due to decreased resistance to oxidative enzymes.
- Applications : Primarily used in synthetic intermediates rather than bioactive molecules .
(b) Oxolan-3-yl (3S)-3-(Aminomethyl)-5-methylhexanoate (CAS: 1955485-27-4)
- Structure: Contains an aminomethylhexanoate ester instead of acetic acid.
- Molecular Formula: C₁₅H₂₄F₃NO₄
- Molecular Weight : 363.36 g/mol .
- Key Differences: Ester group enhances membrane permeability but reduces acidity (pKa ~4.5–5.0). The aminomethyl side chain may interact with biological targets (e.g., ion channels).
Trifluoromethyl-Substituted Carboxylic Acids
(a) 4-(Trifluoromethyl)phenylacetic Acid
- Structure : Trifluoromethyl group attached to a phenyl ring.
- Molecular Formula : C₉H₇F₃O₂
- Molecular Weight : 204.15 g/mol .
- Higher logP (~2.1) due to phenyl group.
- Applications : Used in NSAID derivatives and kinase inhibitors .
(b) 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine Trifluoroacetic Acid
- Structure : Oxadiazole ring with a trifluoroacetylated amine.
- Molecular Formula : C₇H₁₀F₃N₃O₃
- Molecular Weight : 241.17 g/mol .
- Key Differences : Oxadiazole enhances metabolic stability but introduces planar geometry, reducing stereochemical complexity.
(a) Posaconazole (Antifungal Agent)
- Structure : Complex triazole-containing oxolane derivative.
- Molecular Formula : C₃₇H₄₂F₂N₈O₄
- Molecular Weight : 700.78 g/mol .
- Key Differences : The target compound’s simplicity allows easier synthetic modification, whereas posaconazole’s bulkiness limits bioavailability without formulation aids.
(b) 2-((3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-...-acetic Acid (CAS: 1352066-68-2)
- Structure : Piperidine-based acetic acid with chlorophenyl groups.
- Molecular Formula: C₂₈H₃₅Cl₂NO₅S
- Molecular Weight : 568.55 g/mol .
- Key Differences : Chlorophenyl groups enhance hydrophobic interactions, but the larger size may hinder blood-brain barrier penetration compared to the target compound.
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Effects : The -CF₃ group increases oxidative stability (half-life >24 hrs in liver microsomes) and acidity, favoring ionization at physiological pH for improved solubility .
- Comparative Bioactivity : In preliminary assays, the target compound showed 2–3× higher inhibition of HIV-1 protease compared to 4-(trifluoromethyl)phenylacetic acid, likely due to oxolane ring rigidity .
Biological Activity
2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid is a chemical compound characterized by its unique trifluoromethyl oxolane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to the biological activity associated with the trifluoromethyl group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : CHFO
- Molecular Weight : 198.14 g/mol
- CAS Number : 2580093-71-4
Potential Therapeutic Applications
- Anticancer Activity : Compounds with trifluoromethyl groups have been shown to exhibit anticancer properties. For instance, studies on isoxazole-based molecules with similar functional groups have demonstrated significant anti-cancer activity against various cell lines (e.g., MCF-7, 4T1) .
- Antimicrobial Properties : The presence of the trifluoromethyl group in other compounds has been linked to enhanced antimicrobial activity. This suggests that this compound may also possess similar properties.
The exact mechanism of action for this compound has not been fully elucidated. However, it is believed that the trifluoromethyl group can influence binding affinity to biological targets, modulating various cellular pathways. This interaction may lead to altered gene expression or enzyme activity, contributing to its biological effects .
Comparative Analysis with Similar Compounds
Comparing this compound with other trifluoromethyl-containing compounds reveals unique characteristics that may enhance its biological activity.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl acetic acid | Contains a pyridine ring | Exhibits different biological activities |
| (2S,3S)-6-(trifluoromethyl)tetrahydrofuran-2-carboxylic acid | Tetrahydrofuran ring | Different stereochemistry affects biological activity |
| Trifluoroacetate derivatives | Simple trifluoroacetate structure | Less complex than oxolane derivatives |
The unique oxolane structure combined with the trifluoromethyl group distinguishes this compound from others in terms of potential biological effects and applications .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights its potential:
- Inhibition Studies : Research on similar compounds has indicated that structural modifications can significantly impact their inhibitory effects on various biological systems. For example, studies have shown that modifications in the trifluoromethyl group can enhance the potency of anticancer agents .
- Material Applications : Beyond pharmacological applications, this compound has been explored for incorporation into polymers and coatings due to its favorable chemical properties . These applications could indirectly support its biological relevance by enhancing drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
